

A Comparative Guide to ATTO 700 and Its Alternatives in Advanced Imaging Modalities

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Compound of Interest

Compound Name: ATTO 700

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For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of the far-red fluorescent dye **ATTO 700** with two prominent alternatives, Alexa Fluor 700 and Cy5.5, across various imaging modalities. The following sections present a comprehensive evaluation of their performance, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

Photophysical Properties: A Quantitative Comparison

The intrinsic brightness and spectral characteristics of a fluorophore are fundamental to its performance. The following table summarizes the key photophysical properties of **ATTO 700**, Alexa Fluor 700, and Cy5.5. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, divided by 1,000.

Property	ATTO 700	Alexa Fluor 700	Cy5.5
Excitation Maximum (nm)	~700[1][2]	~702[3]	~678[4]
Emission Maximum (nm)	~719[2]	~723[3]	~695[4]
**Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$) **	~120,000[5]	~192,000[3]	~198,000[6]
Quantum Yield (Φ)	~0.25[1][5]	Not widely reported	~0.20[6]
Brightness ($\epsilon * \Phi / 1000$)	30.0	-	39.6
Molecular Weight (g/mol)	~874[2]	Not specified	~1318[4]

Performance in Key Imaging Modalities

The optimal dye choice is highly dependent on the specific imaging application. This section evaluates the performance of **ATTO 700** and its alternatives in immunofluorescence microscopy, flow cytometry, and super-resolution microscopy.

Immunofluorescence Microscopy

In immunofluorescence (IF) microscopy, signal-to-noise ratio and photostability are paramount for generating high-quality images.

ATTO 700 is known for its high thermal and photostability, making it suitable for demanding imaging conditions.[7] Its fluorescence is efficiently quenched by electron donors like guanine and tryptophan, which can be a consideration in certain biological environments.[8]

Alexa Fluor 700 is recognized for its exceptional photostability and bright fluorescence emission.[9] It is often recommended for labeling abundant proteins in multiplexing experiments due to its relatively dim signal compared to other Alexa Fluor dyes, which allows for brighter fluorophores to be used for less abundant targets.[9]

Cy5.5 is a widely used far-red dye, though some studies suggest that Alexa Fluor dyes are generally more photostable.[10]

Experimental Protocol: Immunofluorescence Staining

This protocol provides a general framework for immunofluorescence staining of adherent cells. Optimization of antibody concentrations, incubation times, and washing steps is recommended for specific targets and cell types.



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Immunofluorescence Staining Workflow

- Cell Culture and Fixation:
 - Culture adherent cells on sterile coverslips in a petri dish until they reach the desired confluency.
 - Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
 - Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization and Blocking:
 - For intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

- Wash the cells three times with PBS.
- Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
- Antibody Incubation:
 - Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
 - Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG labeled with **ATTO 700**, Alexa Fluor 700, or Cy5.5) in the blocking buffer. Protect from light from this point onwards.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
 - Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the slides using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.

Flow Cytometry

In flow cytometry, the brightness of the fluorophore is crucial for resolving cell populations, especially for antigens with low expression levels.

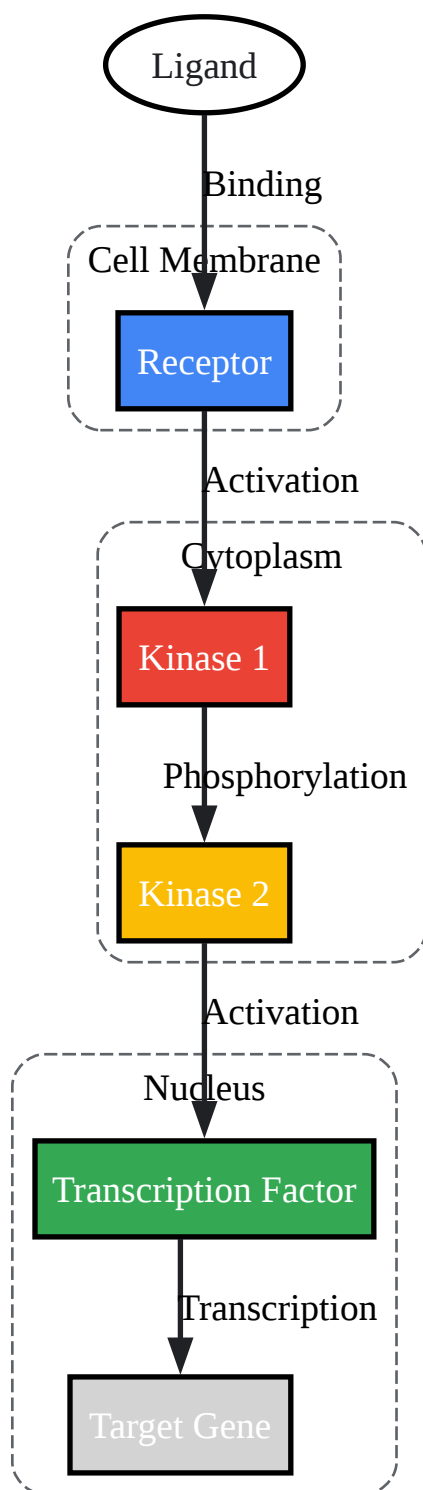
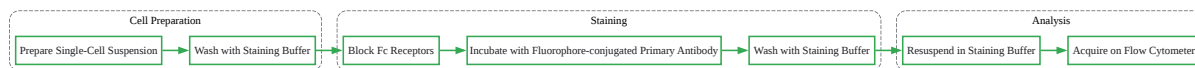
ATTO 700 can be used in flow cytometry and is compatible with the 633 nm or 640 nm laser lines.

Alexa Fluor 700 is a common choice for flow cytometry, often used for highly expressed antigens due to its relatively dimmer fluorescence compared to other Alexa Fluor dyes.[\[9\]](#) This allows for the use of brighter dyes for rarer targets in a multicolor panel.

PerCP-Cy5.5 is a tandem dye frequently used in flow cytometry that can be excited by the 488 nm laser, with an emission maximum around 694 nm.[\[11\]](#) Tandem dyes like PerCP-Cy5.5 are known to be sensitive to light and fixation.[\[11\]](#)

Experimental Protocol: Flow Cytometry Staining

This protocol outlines a general procedure for staining cell surface antigens for flow cytometry analysis.



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References

- 1. docs.abcam.com [docs.abcam.com]
- 2. manuals.plus [manuals.plus]
- 3. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Alexa Fluor® 700 Conjugation kit | Easy Alexa Fluor® 700 Labelling (ab269824) | Lightning-Link® | Abcam [abcam.com]
- 5. Alexa Fluor® 700 Conjugation kit | Easy Alexa Fluor® 700 Labelling (ab269824) | Lightning-Link® | Abcam [abcam.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alexa Fluor® 700 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. PerCP-Cyanine5.5 dye | Thermo Fisher Scientific - US [thermofisher.com]
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